1-aminohexylphosphonic Acid

説明

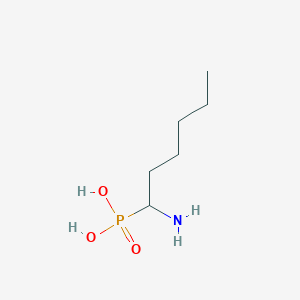

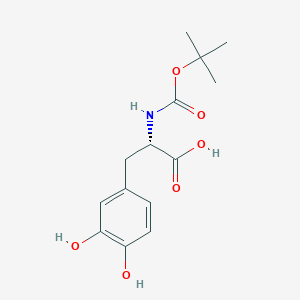

1-Aminohexylphosphonic Acid is a phosphonic acid derivative. It is a weak organic acid with a phosphonic acid group . It can be used as a capping agent and a surfactant . This compound specifically reacts with carbonyl functions such as aldehydes or ketones to form an imine ligation .

Synthesis Analysis

An effective protocol for the quaternization of simple 1-aminoalkylphosphonic acids under basic conditions using Me2SO4 as a convenient alkylating agent has been reported . During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed .Molecular Structure Analysis

The molecular structure of 1-aminohexylphosphonic Acid can undergo changes through primary amino acid sequence changes (e.g., truncation, deamidation, oxidation), posttranslational modifications (e.g., glycosylation), and higher-order structural changes (e.g., secondary folding, aggregation) .Chemical Reactions Analysis

During the course of the reaction, phosphonic acid quaternary ammonium derivatives, along with their corresponding monoesters are formed . Some of these compounds undergo Hofmann elimination and substitution reactions in the presence of a base .科学的研究の応用

Complexation Studies and Organic Synthesis

Amino hydroxy diphosphonic acid, a category to which 1-aminohexylphosphonic acid belongs, shows potential in complexation studies and organic synthesis of biological derivatives through its amino group (Leroux et al., 1991).

Antimicrobial and Plant Growth Inhibiting Properties

1-Aminoalkylphosphonous acids, which include 1-aminohexylphosphonic acid, are synthesized as isosteres of protein amino acids and have shown potential antimicrobial and plant growth inhibiting properties (Baylis et al., 1985).

Enzyme Inhibition

These acids demonstrate potential as inhibitors of enzymes in various biological processes, finding applications in agrochemistry and medicine (Mucha et al., 2011).

CO2 Capture Efficiency

Ionic liquids containing amino acid derivatives, including those derived from 1-aminohexylphosphonic acid, significantly improve CO2 capture efficiency (Gurkan et al., 2010).

Synthesis of Amino Acid Metabolism Inhibitors

The Ptcaminoalkylphosphonate method enables the synthesis of diverse 1-aminoalkylphosphonic acids with analytical purity on mmol-mol scale, useful in amino acid metabolism inhibitors (Kudzin et al., 2011).

Synthesis of Homoserine Analogs

A simple and efficient procedure allows for the synthesis of 1-amino-3-hydroxypropylphosphinic and -phosphonic acids, analogs of homoserine (Alferov et al., 2001).

Optically Active Acids Synthesis

The synthesis of optically active 1-aminoalkylphosphonic acids from chiral carbamate and urea derivatives has been demonstrated, leading to (R)-(+)- or (S)-()-configurations depending on the chiral source (Oshikawa & Yamashita, 1989).

Antibacterial, Analgesic, and Antifungal Properties

These acids exhibit diverse biological activities, including antibacterial, analgesic, and antifungal properties, depending on their absolute configuration (Dhawan & Redmore, 1987).

Synthesis of Bisphosphonic Acids

A one-pot method effectively synthesizes 1-hydroxy-1,1-bis(phosphonic acid)s, such as alendronate and N-methyl pamidronate, without additional steps for protection/deprotection of the amine function (Egorov et al., 2011).

Antifungal Activity in Agriculture

Amino-arylmethylphosphonic- and -phosphonous acids show antifungal activity at 200 ppm, with potential applications in agriculture and greenhouses (Maier & Diel, 1991).

Safety And Hazards

特性

IUPAC Name |

1-aminohexylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16NO3P/c1-2-3-4-5-6(7)11(8,9)10/h6H,2-5,7H2,1H3,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMTWOKJHVPSLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(N)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370060 | |

| Record name | 1-aminohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-aminohexylphosphonic Acid | |

CAS RN |

109638-78-0 | |

| Record name | 1-aminohexylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)